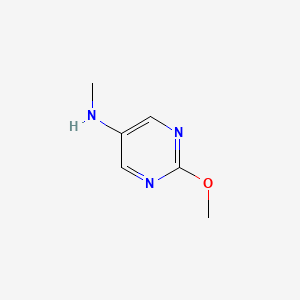

2-methoxy-N-methylpyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-methylpyrimidin-5-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.158 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O/c1-7-5-3-8-6 (10-2)9-4-5/h3-4,7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.It is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.

Scientific Research Applications

Photochemistry

In the realm of photochemistry, studies have explored the influence of amines on the photochemistry of pyrimidines, revealing mechanisms of dehalogenation and methylation under UV irradiation, which are pertinent to understanding the reactivity of methoxypyrimidines in the presence of aliphatic amines (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Pharmacology

In pharmacology, aminopyrimidine derivatives have been identified as novel agonists for the 5-HT(1A) receptor, indicating potential applications in treating neurological disorders. This research underscores the importance of pyrimidine compounds in developing new therapeutic agents (Dounay et al., 2009).

Antiviral Activity

Research into antiviral activity has led to the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant inhibition of retrovirus replication in cell culture. This highlights the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).

NMR Spectroscopy

The molecular conformations of 2-thiopyrimidine nucleotides, found in transfer RNAs, have been elucidated using NMR spectroscopy, offering insights into the structural basis of tRNA stability and function (Yokoyama et al., 1979).

Synthetic Methodologies

Advancements in synthetic methodologies for pyrimidine derivatives are evident in the development of efficient large-scale synthesis techniques for pyridin- and pyrimidin-2-yl acetates, which are crucial intermediates in pharmaceutical chemistry (Morgentin et al., 2009).

Materials Science

In materials science, manganese(II) complexes with pyrimidine-derived ligands have been synthesized, showcasing applications in magnetism and potentially influencing the development of new magnetic materials (Wu et al., 2004).

Safety and Hazards

The safety information for 2-methoxy-N-methylpyrimidin-5-amine indicates that it has some hazards associated with it. The GHS pictograms indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-methoxy-N-methylpyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIUKMRWSOWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(N=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)

![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)